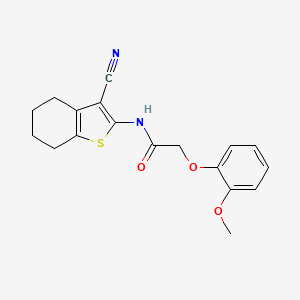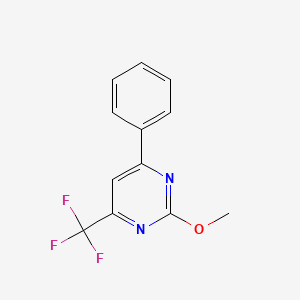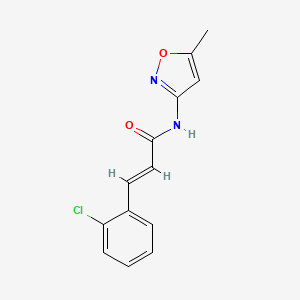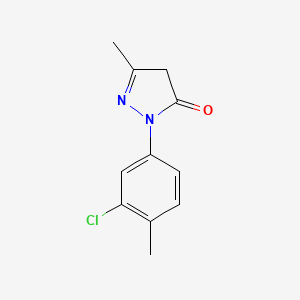![molecular formula C16H12F3NO2S B5812869 S-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl) benzenecarbothioate](/img/structure/B5812869.png)
S-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl) benzenecarbothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl) benzenecarbothioate, also known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the central nervous system, and are essential for maintaining proper synaptic function. TFB-TBOA has been widely used in scientific research to study the role of EAATs in various physiological and pathological conditions.
作用機序
S-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl) benzenecarbothioate acts as a competitive inhibitor of EAATs, binding to the glutamate binding site and preventing the reuptake of glutamate. This results in an increase in extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to have both acute and chronic effects on glutamate levels and neuronal function. Acutely, this compound increases extracellular glutamate levels and can lead to neuronal damage. Chronically, this compound has been shown to induce changes in synaptic function and plasticity, which may have implications for learning and memory.
実験室実験の利点と制限
S-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl) benzenecarbothioate is a potent and selective inhibitor of EAATs, making it a valuable tool for studying the role of these transporters in various physiological and pathological conditions. However, its potency and selectivity can also be a limitation, as it may lead to off-target effects and potential toxicity. Additionally, the acute effects of this compound on glutamate levels and neuronal function can make it difficult to interpret results.
将来の方向性
There are several potential future directions for research involving S-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl) benzenecarbothioate. These include:
1. Investigating the role of EAATs in various neurological disorders, such as epilepsy, stroke, and Alzheimer's disease.
2. Developing more selective inhibitors of EAATs to reduce off-target effects and potential toxicity.
3. Studying the chronic effects of this compound on synaptic function and plasticity to better understand its potential therapeutic applications.
4. Investigating the use of this compound in combination with other drugs to enhance its therapeutic effects and reduce potential toxicity.
In conclusion, this compound is a potent and selective inhibitor of EAATs that has been widely used in scientific research to study the role of these transporters in various physiological and pathological conditions. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well studied. There are several potential future directions for research involving this compound, including investigating its role in neurological disorders, developing more selective inhibitors, studying its chronic effects on synaptic function, and investigating its use in combination with other drugs.
合成法
S-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl) benzenecarbothioate is synthesized through a multi-step process involving the reaction of 4-nitrobenzene-1,2-diamine with trifluoromethylphenyl isothiocyanate to form the intermediate 4-nitro-N-(3-trifluoromethylphenyl)benzene-1,2-diamine. This intermediate is then reacted with ethyl 2-bromoacetate to form the final product, this compound.
科学的研究の応用
S-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl) benzenecarbothioate has been widely used in scientific research to study the role of EAATs in various physiological and pathological conditions. EAATs are involved in a variety of processes, including synaptic plasticity, learning and memory, and neuroprotection. This compound has been used to study the role of EAATs in these processes and to investigate potential therapeutic targets for various neurological disorders.
特性
IUPAC Name |
S-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl] benzenecarbothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO2S/c17-16(18,19)12-7-4-8-13(9-12)20-14(21)10-23-15(22)11-5-2-1-3-6-11/h1-9H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAOURQTBONHLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-furyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B5812807.png)


![N-(4-acetylphenyl)-2-[(2-aminophenyl)thio]acetamide](/img/structure/B5812824.png)

![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5812835.png)


![N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5812856.png)


![N-{4-[(diethylamino)methyl]phenyl}-2-nitrobenzamide](/img/structure/B5812876.png)
